

Ac-D-Ala-OH chemical properties and structure

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Compound of Interest

Compound Name: Ac-D-Ala-OH

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An In-depth Technical Guide to N-Acetyl-D-alanine (**Ac-D-Ala-OH**)

Introduction

N-Acetyl-D-alanine (**Ac-D-Ala-OH**) is the N-acetylated derivative of D-alanine, a non-proteinogenic amino acid. This compound is of significant interest to researchers in microbiology, biochemistry, and drug development. Its structural similarity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors makes it a valuable tool for studying bacterial cell wall biosynthesis and the mechanisms of action of glycopeptide antibiotics like vancomycin.[1][2] Furthermore, **Ac-D-Ala-OH** serves as a specific substrate for D-aminoacylases, enzymes that are targets for various biotechnological applications.[3] This guide provides a comprehensive overview of the chemical structure, properties, experimental protocols, and key applications of **Ac-D-Ala-OH**.

Chemical Identity and Structure

Ac-D-Ala-OH is a chiral molecule featuring a central carbon atom with R-configuration. The N-acetylation removes the basicity of the amino group, resulting in an acidic molecule.

- IUPAC Name: (2R)-2-acetamidopropanoic acid[4][5]
- Synonyms: Acetyl-D-Alanine, (R)-2-(Acetylamino)propanoic acid[6][7]
- CAS Number: 19436-52-3[1][4][8]
- Chemical Formula: C₅H₉NO₃[1][4][7]

- SMILES:C--INVALID-LINK--=O)C(O)=O[1][3]
- InChI Key:KTHDTJVBEPMMGL-GSVOUGTGSA-N[1][5]

Physicochemical Properties

The key physicochemical properties of N-Acetyl-D-alanine are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

Property	Value	Reference(s)
Molecular Weight	131.13 g/mol	[1][4][8]
Appearance	White to off-white powder	[1][3]
Melting Point	125 °C	[6][9]
Boiling Point	369.7 °C (Predicted)	[6][10]
Water Solubility	Slightly soluble in water; Soluble in 1% acetic acid	[5][6][11]
LogP (XLogP3)	-0.9	[4][6]
pKa (Strongest Acidic)	~3.89 (Predicted for L-isomer)	[12]
Optical Rotation	$[\alpha]^{20}_D = +61^\circ$ to $+67^\circ$ (c=2 in H ₂ O)	[6]
Storage Temperature	-20°C	[1][6]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected chemical shifts for **Ac-D-Ala-OH** in a standard solvent like D₂O are listed below. The ¹H NMR spectrum is characterized by three distinct signals corresponding to the two methyl groups and the alpha-proton.

Nucleus	Atom Assignment	Predicted Chemical Shift (ppm)	Multiplicity
^1H	Acetyl-CH ₃	~2.05	Singlet (s)
^1H	Alanine-C β H ₃	~1.45	Doublet (d)
^1H	Alanine-C α H	~4.35	Quartet (q)
^{13}C	Acetyl-CH ₃	~22.5	-
^{13}C	Alanine-C β	~17.0	-
^{13}C	Alanine-C α	~51.5	-
^{13}C	Acetyl-C=O	~175.0	-
^{13}C	Carboxyl-C=O	~177.5	-

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, **Ac-D-Ala-OH** is expected to be detected as the protonated molecular ion $[\text{M}+\text{H}]^+$ at $m/z \approx 132.06$. Tandem MS (MS/MS) analysis would likely show characteristic fragmentation patterns resulting from the cleavage of the amide and C-C bonds.^{[12][13]} Common losses would include water ($[\text{M}+\text{H}-18]^+$) and the carboxyl group as COOH or CO₂.^[13]

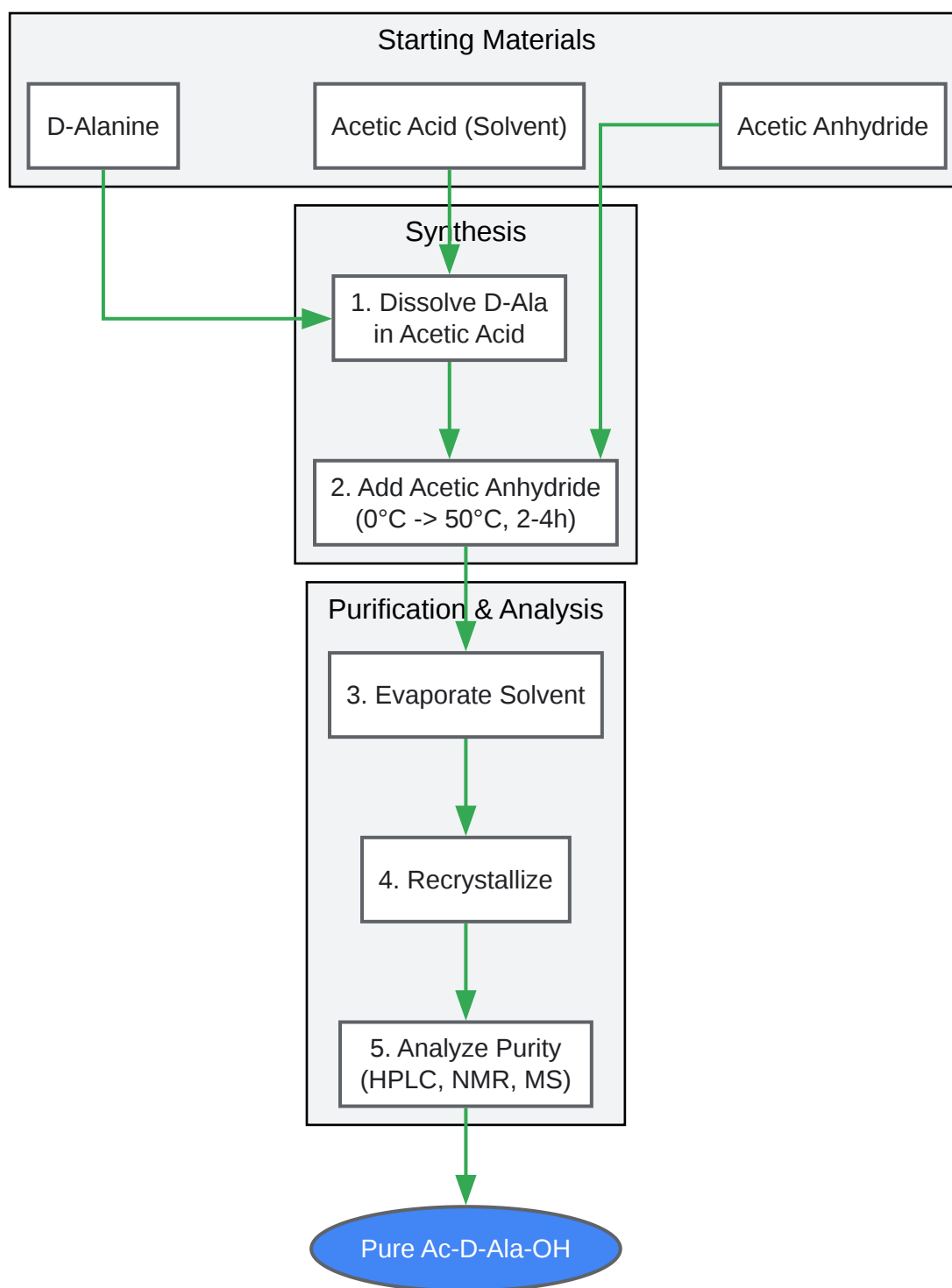
Experimental Protocols

Synthesis of N-Acetyl-D-alanine

This protocol describes a standard procedure for the N-acetylation of D-alanine using acetic anhydride.^{[8][14]}

- **Dissolution:** Dissolve D-alanine (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
- **Acetylation:** Cool the flask in an ice bath. Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

- **Reaction:** After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Continue stirring for 2-4 hours at a slightly elevated temperature (e.g., 50°C) to ensure the reaction goes to completion.
- **Workup:** Remove the acetic acid under reduced pressure using a rotary evaporator. The resulting residue will contain the crude N-Acetyl-D-alanine.
- **Purification:** Recrystallize the crude product from a suitable solvent system, such as water or an ethanol/water mixture, to obtain the pure compound.
- **Verification:** Confirm the identity and purity of the product using NMR, MS, and HPLC analysis.



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Figure 1: Workflow for the chemical synthesis of **Ac-D-Ala-OH**.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of a synthesized **Ac-D-Ala-OH** sample.^[12]

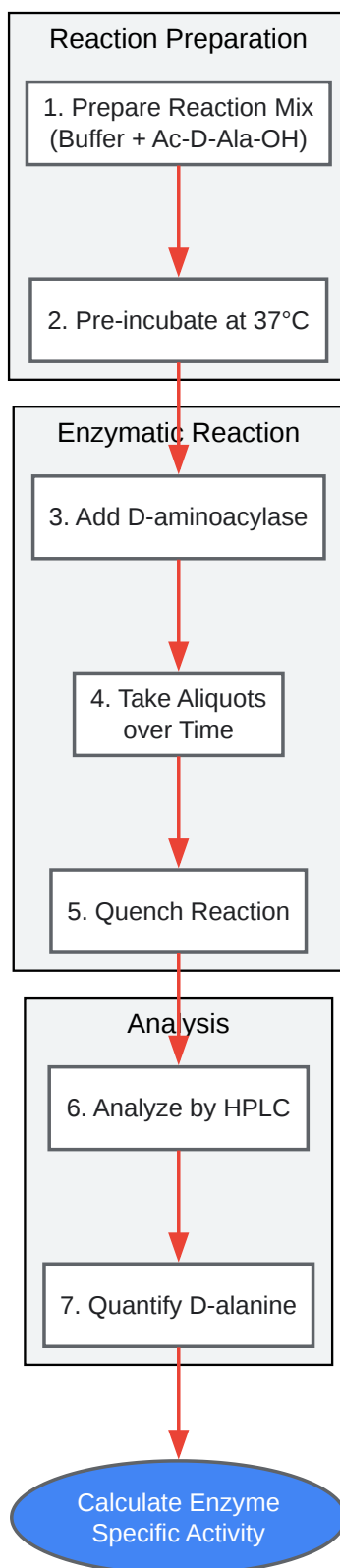
- Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 210 nm.
- Procedure:
 - Prepare a sample solution of **Ac-D-Ala-OH** (e.g., 1 mg/mL) in the initial mobile phase composition (95% A, 5% B).
 - Inject 10-20 µL of the sample onto the column.
 - Run the gradient and record the chromatogram.
 - Purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total peak area.

D-aminoacylase Activity Assay

This protocol measures the activity of D-aminoacylase by quantifying the D-alanine produced from the hydrolysis of **Ac-D-Ala-OH**.^{[15][16]}

- Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.0) and 10 mM **Ac-D-Ala-OH**.

- Pre-incubation: Equilibrate the reaction mixture at the enzyme's optimal temperature (e.g., 37°C) for 5 minutes.
- Initiation: Start the reaction by adding a known amount of purified D-aminoacylase.
- Time Course: At specific time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
- Quenching: Immediately stop the reaction in the aliquot by adding an equal volume of a quenching solution (e.g., 1 M HCl or by heating).
- Quantification: Analyze the quenched samples by HPLC (as described in 5.2) to separate and quantify the D-alanine product.
- Analysis: Create a standard curve for D-alanine to determine its concentration in the samples. Calculate the initial reaction velocity and the specific activity of the enzyme (e.g., in μmol of product per minute per mg of enzyme).



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Figure 2: Experimental workflow for a D-aminoacylase activity assay.

Key Applications in Research

Substrate for D-Aminoacylase Characterization

Ac-D-Ala-OH is a specific substrate for N-acyl-D-amino acid amidohydrolases, commonly known as D-aminoacylases. These enzymes exhibit high stereospecificity and are used in the industrial production of enantiomerically pure D-amino acids.^[16] Researchers use **Ac-D-Ala-OH** to:

- Identify and discover new D-aminoacylases from various sources.^[3]
- Characterize the kinetic properties (K_m , k_{cat}) of these enzymes.^[15]
- Screen for inhibitors of D-aminoacylase activity.

Analogue for Studying Antibiotic Binding

The glycopeptide antibiotic vancomycin functions by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby inhibiting cell wall synthesis in Gram-positive bacteria.^{[1][2][6]} **Ac-D-Ala-OH**, and more commonly the dipeptide N-acetyl-D-alanyl-D-alanine, are used as mimics of this natural binding epitope.^{[1][17]} These studies are critical for:

- Understanding the molecular basis of vancomycin's mechanism of action.^[1]
- Investigating the structural changes that lead to vancomycin resistance, such as the substitution of the terminal D-Ala with D-Lactate.^{[6][18]}
- Designing new semi-synthetic glycopeptide antibiotics with improved activity against resistant strains.^[7]

Conclusion

N-Acetyl-D-alanine is a well-characterized compound with defined chemical and physical properties. Its utility as a specific enzyme substrate and as a structural analogue of a critical bacterial cell wall component makes it an indispensable tool for researchers. The protocols and data presented in this guide provide a solid foundation for professionals in biochemistry and drug development to effectively utilize **Ac-D-Ala-OH** in their research endeavors.

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